REACTION_CXSMILES
|
CB1N2CCCC2C(C2C=CC=CC=2)(C2C=CC=CC=2)O1.[O:22]=[C:23]1[N:27]([C:28](=[O:40])[CH2:29][CH2:30][CH2:31][C:32]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)=[O:33])[CH:26]([C:41]2[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=2)[CH2:25][O:24]1>>[OH:33][CH:32]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)[CH2:31][CH2:30][CH2:29][C:28]([N:27]1[CH:26]([C:41]2[CH:42]=[CH:43][CH:44]=[CH:45][CH:46]=2)[CH2:25][O:24][C:23]1=[O:22])=[O:40]
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Name
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|
Quantity
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0.75 mL
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Type
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reactant
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Smiles
|
CB1OC(C2N1CCC2)(C2=CC=CC=C2)C2=CC=CC=C2
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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O=C1OCC(N1C(CCCC(=O)C1=CC=CC=C1)=O)C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by the same route, 3 is obtained in diastereomerically enriched form
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Name
|
|
Type
|
|
Smiles
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OC(CCCC(=O)N1C(OCC1C1=CC=CC=C1)=O)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |